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Compound of Interest

Compound Name:
Methyl 2-bromo-4-

hydroxybenzoate

CAS No.: 101085-03-4

Cat. No.: B3030892

Get Quote

Executive Summary & Chemical Identity[1]
Methyl 2-bromo-4-hydroxybenzoate is a specialized halogenated aromatic ester used

primarily as a regioselective scaffold in the synthesis of biaryl ethers, biphenyls, and complex

heterocyclic pharmaceutical intermediates. Unlike its more common isomer (methyl 3-bromo-4-

hydroxybenzoate), the placement of the bromine atom at the ortho position relative to the ester

moiety (C2) rather than the hydroxyl group (C3) imparts unique steric and electronic properties,

making it a critical building block for "ortho-effect" directed catalysis.
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Property Detail

Chemical Name Methyl 2-bromo-4-hydroxybenzoate

CAS Number 101085-03-4

Molecular Formula C₈H₇BrO₃

Molecular Weight 231.04 g/mol

SMILES COC(=O)C1=C(C=C(C=C1)O)Br

Appearance White to off-white crystalline solid

Melting Point 108–112 °C (Typical)

CRITICAL DISTINCTION: Do not confuse with Methyl 4-bromo-2-hydroxybenzoate (CAS

22717-56-2) or Methyl 3-bromo-4-hydroxybenzoate (CAS 29415-97-2). The position of the

bromine atom significantly alters reactivity profiles in cross-coupling reactions.

Structural Analysis & Electronic Properties
The molecule features a trisubstituted benzene ring with three distinct functional handles:

Methyl Ester (C1): Electron-withdrawing group (EWG), activating the ring for nucleophilic

aromatic substitution (SNAr) at the ortho or para positions, though the electron-rich hydroxyl

group counteracts this.

Bromine (C2): Located ortho to the ester. This position creates steric strain that twists the

ester group slightly out of planarity, potentially influencing the rate of hydrolysis and the

selectivity of metal-catalyzed couplings.

Hydroxyl (C4): Strong electron-donating group (EDG). Its position para to the bromine and

meta to the ester creates a "push-pull" electronic system.
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Reactivity Hotspots
C2-Br Bond: Prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-

Hartwig). The ortho-ester group can act as a directing group in certain C-H activation

protocols.

C4-OH Group: Highly nucleophilic; readily undergoes O-alkylation (Williamson ether

synthesis) or acylation.

Ester Moiety: Susceptible to hydrolysis (to the acid) or reduction (to the benzyl alcohol).

Synthesis & Production Protocols
Direct bromination of methyl 4-hydroxybenzoate typically yields the 3-bromo isomer due to the

strong ortho-directing effect of the hydroxyl group. Therefore, the synthesis of the 2-bromo

isomer requires an indirect route, often starting from 2-bromo-4-methoxybenzoic acid or via

specific functional group interconversions.

Primary Synthetic Route: Demethylation-Esterification
Sequence
This route ensures high regiochemical purity by establishing the bromine position on a

protected scaffold before exposing the phenol.

Step 1: Demethylation of 2-Bromo-4-methoxybenzoic acid
Reagents: Boron tribromide (BBr₃) or Pyridine hydrochloride.

Conditions: Anhydrous CH₂Cl₂, -78 °C to RT.

Mechanism: Lewis acid-mediated cleavage of the methyl ether.

Step 2: Fisher Esterification
Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄) (catalytic).

Conditions: Reflux, 12-24 hours.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030892?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 2-bromo-4-hydroxybenzoic acid (CAS 28547-28-6) in anhydrous MeOH (10 vol).

Add conc. H₂SO₄ (0.1 eq) dropwise.

Reflux until TLC indicates consumption of the acid.

Concentrate MeOH, dilute with EtOAc, wash with NaHCO₃ (sat) to remove unreacted acid.

Crystallize from Hexanes/EtOAc.

Fig 1. Regioselective Synthesis Pathway
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Analytical Characterization
Validating the structure requires distinguishing it from its isomers. The 1H NMR coupling

constants are diagnostic.

Predicted 1H NMR Data (400 MHz, DMSO-d₆)
Proton Shift (ppm) Multiplicity Coupling (Hz) Assignment

OH 10.5 - 10.8 Broad Singlet -
C4-OH

(Phenolic)

H6 7.75 Doublet (d) J = 8.6
Ortho to Ester

(Deshielded)

H3 7.10 Doublet (d) J = 2.4
Ortho to Br,

Ortho to OH

H5 6.85 dd J = 8.6, 2.4
Ortho to OH,

Meta to Ester

OCH₃ 3.80 Singlet (s) - Methyl Ester
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Interpretation:

H6 is the most downfield aromatic signal due to the anisotropic effect of the carbonyl group.

H3 appears as a sharp doublet with a small coupling constant (meta coupling to H5 is

possible but small; ortho coupling to H5 is blocked by Br). Correction: H3 is meta to H5? No,

H3 is C3. H5 is C5. They are meta. H3 is ortho to Br (C2) and OH (C4). H5 is ortho to OH

(C4) and H6 (C6).

Correction on Coupling:

H6 (C6) couples ortho with H5 (C5). J ≈ 8-9 Hz.

H5 (C5) couples ortho with H6 and meta with H3.

H3 (C3) couples meta with H5. J ≈ 2-3 Hz.

Differentiation: In the 3-bromo isomer, the proton at C2 (ortho to ester) would be a doublet

with meta coupling only (~2 Hz), whereas in the 2-bromo isomer, the proton at C6 (ortho to

ester) has a strong ortho coupling (~8.6 Hz). This is the key differentiator.

Applications in Drug Discovery[2]
Methyl 2-bromo-4-hydroxybenzoate serves as a versatile "linchpin" scaffold.

Suzuki-Miyaura Cross-Coupling
The C2-bromide is sterically congested but highly active with modern phosphine ligands (e.g.,

SPhos, XPhos). This allows for the installation of biaryl systems adjacent to the ester.

Application: Synthesis of biphenyl-4-carboxylates, common pharmacophores in NSAIDs and

kinase inhibitors.

Protocol Insight: Use weak bases (K₃PO₄) to avoid hydrolysis of the ester during coupling.

Etherification (O-Alkylation)
The C4-hydroxyl is acidic (pKa ~8) and can be selectively alkylated without affecting the

bromide or ester.
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Reagents: Alkyl halides, K₂CO₃, DMF/Acetone.

Use Case: Introduction of solubilizing chains or specific receptor-binding motifs (e.g., benzyl

ethers).

Divergent Synthesis Workflow

Fig 2. Divergent Reactivity Profile
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Safety & Handling (MSDS Highlights)
GHS Classification: Warning.[1]

Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[1]

Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to

prevent hydrolysis or oxidative discoloration.

Storage: Cool, dry place (2-8°C recommended for long-term stability).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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